D-Alanine ethyl ester hydrochloride
Overview
Description
D-Alanine ethyl ester hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl. It is a derivative of the amino acid D-Alanine, where the carboxyl group is esterified with ethanol, and it is present as a hydrochloride salt. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Alanine ethyl ester hydrochloride can be synthesized through the esterification of D-Alanine with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing D-Alanine with ethanol and hydrochloric acid, followed by purification steps to isolate the ester hydrochloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
D-Alanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to D-Alanine and ethanol in the presence of water and an acid or base catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Reduction and Oxidation: Although less common, the compound can undergo reduction or oxidation under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Reagents such as acyl chlorides or anhydrides for amide bond formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Hydrolysis: D-Alanine and ethanol.
Substitution: Various amides or peptides depending on the reactants used.
Reduction: Reduced forms of the ester or amino group.
Oxidation: Oxidized derivatives of the ester or amino group.
Scientific Research Applications
D-Alanine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving amino acid metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug development and as a prodrug for D-Alanine.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of D-Alanine ethyl ester hydrochloride primarily involves its hydrolysis to release D-Alanine and ethanol. D-Alanine can then participate in various biochemical pathways, including protein synthesis and neurotransmitter regulation. The ester form enhances its solubility and stability, making it a useful intermediate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- L-Alanine ethyl ester hydrochloride
- D-Alanine methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
- D-Serine methyl ester hydrochloride
Comparison
D-Alanine ethyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and the ethyl ester group. Compared to its L-form counterparts, it may exhibit different reactivity and biological activity. The ethyl ester group provides distinct solubility and stability characteristics compared to methyl or tert-butyl esters.
Properties
IUPAC Name |
ethyl (2R)-2-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLZWMDXJFOOI-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437027 | |
Record name | D-Alanine ethyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-09-5 | |
Record name | D-Alanine ethyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Ethyl 2-amino-propionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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